molecular formula C27H18O2 B087086 p-Naphtholbenzein CAS No. 145-50-6

p-Naphtholbenzein

Cat. No.: B087086
CAS No.: 145-50-6
M. Wt: 374.4 g/mol
InChI Key: VDDWRTZCUJCDJM-PNHLSOANSA-N
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Description

P-Naphtholbenzein is a useful research compound. Its molecular formula is C27H18O2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9862. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

p-Naphtholbenzein plays a significant role in biochemical reactions, particularly as an indicator in acid-base titrations. It interacts with enzymes, proteins, and other biomolecules through its hydroxyl and carbonyl functional groups. These interactions often involve hydrogen bonding and π-π stacking with aromatic amino acids in proteins. For instance, this compound can interact with beta-galactosidase, an enzyme that hydrolyzes beta-galactosides into monosaccharides. The compound’s interaction with beta-galactosidase has been evaluated for its effectiveness as a substrate for detecting enzyme activity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as an indicator can affect the pH of the cellular environment, thereby influencing enzyme activity and metabolic reactions. For example, in bacterial cells, this compound-beta-D-galactoside has been used to detect beta-galactosidase activity, which is crucial for lactose metabolism . The compound’s presence can lead to changes in gene expression related to metabolic pathways and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its hydroxyl and carbonyl groups allow it to form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. For example, this compound’s interaction with beta-galactosidase involves binding to the enzyme’s active site, thereby influencing its catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or extreme pH conditions. Long-term studies have shown that this compound maintains its effectiveness as an indicator over extended periods, although its sensitivity may decrease slightly over time . In in vitro studies, the compound’s stability allows for consistent results in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, this compound can cause adverse effects, including irritation to the skin, eyes, and respiratory tract . In animal studies, the compound’s threshold effects have been observed, with higher doses leading to more pronounced toxicological responses. These findings highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as an indicator. The compound interacts with enzymes and cofactors involved in acid-base reactions, influencing metabolic flux and metabolite levels. For example, in the presence of beta-galactosidase, this compound-beta-D-galactoside is hydrolyzed, releasing this compound and a monosaccharide . This reaction is part of the broader metabolic pathway for lactose utilization in bacteria.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich environments, such as cell membranes. Additionally, this compound can bind to specific transporters or binding proteins, facilitating its movement across cellular compartments . These interactions influence the compound’s localization and accumulation within cells.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound is often found in the cytoplasm and associated with cellular membranes. Its localization can affect its activity and function, particularly in the context of enzyme interactions and metabolic reactions. For example, this compound’s presence in the cytoplasm allows it to interact with cytoplasmic enzymes, influencing their activity and the overall metabolic state of the cell .

Properties

CAS No.

145-50-6

Molecular Formula

C27H18O2

Molecular Weight

374.4 g/mol

IUPAC Name

(4Z)-4-[(4-hydroxynaphthalen-1-yl)-phenylmethylidene]naphthalen-1-one

InChI

InChI=1S/C27H18O2/c28-25-16-14-23(19-10-4-6-12-21(19)25)27(18-8-2-1-3-9-18)24-15-17-26(29)22-13-7-5-11-20(22)24/h1-17,28H/b27-24-

InChI Key

VDDWRTZCUJCDJM-PNHLSOANSA-N

SMILES

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C=CC(=O)C3=CC=CC=C23)/C4=CC=C(C5=CC=CC=C54)O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O

145-50-6

physical_description

Dark red powder;  [Alfa Aesar MSDS]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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